N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a complex organic compound that combines an indole moiety with a benzothiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with tryptamine (which contains the indole moiety) and a benzothiazole derivative.
Coupling Reaction: The key step involves coupling the tryptamine with the benzothiazole derivative. This is often achieved using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or dimethylformamide (DMF) are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and benzothiazole moieties can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution on the indole ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide exerts its effects involves interactions with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound, synthesized from tryptamine and ibuprofen, shares the indole moiety but differs in the benzothiazole structure.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another similar compound, combining tryptamine with a naproxen derivative.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is unique due to its specific combination of indole and benzothiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H19N3O2S/c24-19(10-12-23-20(25)16-6-2-4-8-18(16)26-23)21-11-9-14-13-22-17-7-3-1-5-15(14)17/h1-8,13,22H,9-12H2,(H,21,24) |
InChI Key |
RLFUNJMBNWFDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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